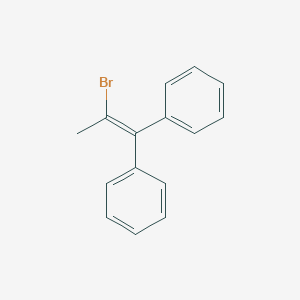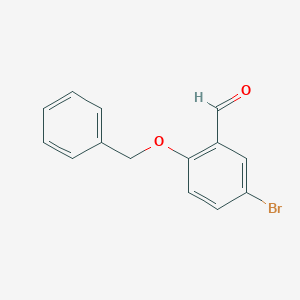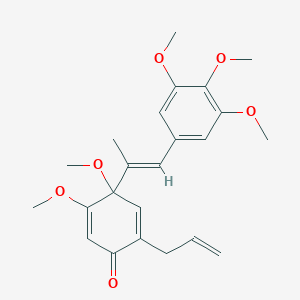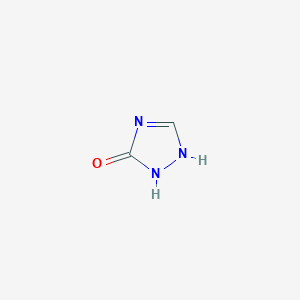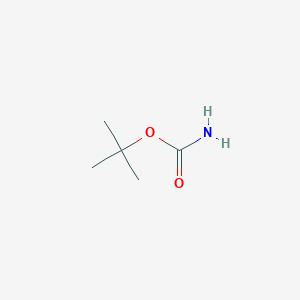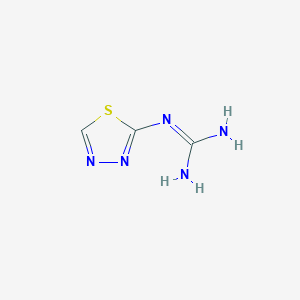
1-(1,3,4-Thiadiazol-2-yl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3,4-Thiadiazol-2-yl)guanidine, also known as TDG, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. TDG is a derivative of guanidine and thiadiazole, two compounds that have been extensively studied for their unique properties.
作用机制
The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)guanidine is not fully understood. However, studies have suggested that 1-(1,3,4-Thiadiazol-2-yl)guanidine may act by inhibiting the activity of certain enzymes, such as xanthine oxidase and nitric oxide synthase. 1-(1,3,4-Thiadiazol-2-yl)guanidine may also act by modulating the expression of certain genes involved in various cellular processes.
生化和生理效应
1-(1,3,4-Thiadiazol-2-yl)guanidine has been shown to have various biochemical and physiological effects. In animal studies, 1-(1,3,4-Thiadiazol-2-yl)guanidine has been shown to reduce inflammation, improve insulin sensitivity, and inhibit tumor growth. 1-(1,3,4-Thiadiazol-2-yl)guanidine has also been shown to have antioxidant properties, which may help protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using 1-(1,3,4-Thiadiazol-2-yl)guanidine in lab experiments is its high potency. 1-(1,3,4-Thiadiazol-2-yl)guanidine has been shown to be effective at low concentrations, which reduces the amount of compound needed for experiments. However, 1-(1,3,4-Thiadiazol-2-yl)guanidine is also highly reactive and can be difficult to handle. Additionally, the mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)guanidine is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are many potential future directions for research on 1-(1,3,4-Thiadiazol-2-yl)guanidine. One area of interest is the development of 1-(1,3,4-Thiadiazol-2-yl)guanidine derivatives with improved potency and selectivity. Another area of interest is the investigation of 1-(1,3,4-Thiadiazol-2-yl)guanidine's potential as a therapeutic agent for various diseases, such as cancer and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)guanidine and its potential impact on various cellular processes.
Conclusion:
In conclusion, 1-(1,3,4-Thiadiazol-2-yl)guanidine is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-(1,3,4-Thiadiazol-2-yl)guanidine can be synthesized using various methods and has been investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. 1-(1,3,4-Thiadiazol-2-yl)guanidine's mechanism of action is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes and modulating the expression of certain genes. 1-(1,3,4-Thiadiazol-2-yl)guanidine has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are many potential future directions for research on 1-(1,3,4-Thiadiazol-2-yl)guanidine, including the development of 1-(1,3,4-Thiadiazol-2-yl)guanidine derivatives with improved potency and selectivity and the investigation of 1-(1,3,4-Thiadiazol-2-yl)guanidine's potential as a therapeutic agent for various diseases.
合成方法
1-(1,3,4-Thiadiazol-2-yl)guanidine can be synthesized using various methods, including the reaction of thiocarbohydrazide with cyanamide followed by the reaction with ammonium hydroxide. Another method involves the reaction of 2-aminothiadiazole with cyanamide in the presence of a base. However, the most common method for synthesizing 1-(1,3,4-Thiadiazol-2-yl)guanidine is the reaction of 2-aminothiadiazole with cyanamide in the presence of ammonium hydroxide.
科学研究应用
1-(1,3,4-Thiadiazol-2-yl)guanidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-(1,3,4-Thiadiazol-2-yl)guanidine has been investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. In agriculture, 1-(1,3,4-Thiadiazol-2-yl)guanidine has been studied for its potential as a plant growth regulator and herbicide. In material science, 1-(1,3,4-Thiadiazol-2-yl)guanidine has been investigated for its potential as a corrosion inhibitor and as a component in electronic devices.
属性
CAS 编号 |
111393-94-3 |
|---|---|
产品名称 |
1-(1,3,4-Thiadiazol-2-yl)guanidine |
分子式 |
C3H5N5S |
分子量 |
143.17 g/mol |
IUPAC 名称 |
2-(1,3,4-thiadiazol-2-yl)guanidine |
InChI |
InChI=1S/C3H5N5S/c4-2(5)7-3-8-6-1-9-3/h1H,(H4,4,5,7,8) |
InChI 键 |
VOOHWALMYRIASO-UHFFFAOYSA-N |
SMILES |
C1=NN=C(S1)N=C(N)N |
规范 SMILES |
C1=NN=C(S1)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)
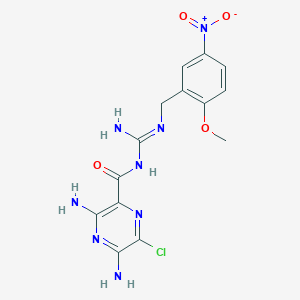
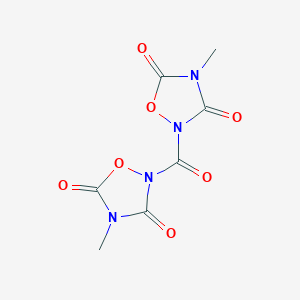

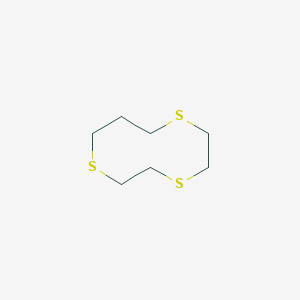


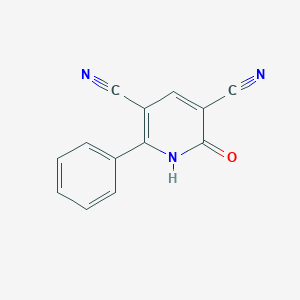
![(4aR,4bS,6aS,6bS,7S,10aR,11aS,11bR)-6b-acetyl-4a,6a,7-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one](/img/structure/B55554.png)
